molecular formula C17H22N8O B12245493 9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12245493
M. Wt: 354.4 g/mol
InChI Key: GCQRMGPECZWZFD-UHFFFAOYSA-N
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Description

“9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” typically involves multi-step organic reactions. The starting materials may include purine derivatives, piperazine, and pyrimidine compounds. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the piperazine and pyrimidine moieties.

    Alkylation reactions: to attach the methoxyethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: to ensure precise control over reaction conditions.

    Purification techniques: such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

“9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the purine ring or attached groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition or activation of biochemical pathways, modulation of gene expression, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-hydroxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
  • 9-(2-ethoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Uniqueness

“9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C17H22N8O

Molecular Weight

354.4 g/mol

IUPAC Name

9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C17H22N8O/c1-13-9-14(19-10-18-13)23-3-5-24(6-4-23)16-15-17(21-11-20-16)25(12-22-15)7-8-26-2/h9-12H,3-8H2,1-2H3

InChI Key

GCQRMGPECZWZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC

Origin of Product

United States

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